molecular formula C7H13NO3 B597528 Ethyl 2-(3-aminooxetan-3-yl)acetate CAS No. 1207175-54-9

Ethyl 2-(3-aminooxetan-3-yl)acetate

Cat. No. B597528
M. Wt: 159.185
InChI Key: IOZAQTKXFQIWIH-UHFFFAOYSA-N
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Patent
US09079878B2

Procedure details

Ethyl oxetan-3-ylideneacetate (Preparation 38, 781 g, 5.49 mol) was dissolved in 2M ammonia in ethanol (8.24 L) and heated to 100° C. in a bomb for 5 hours. The reaction was concentrated in vacuo to afford the title compound as a mobile oil (750 g, 100% yield).
Quantity
781 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.24 L
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][C:3](=[CH:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:2]1.[NH3:11]>C(O)C>[NH2:11][C:3]1([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:4][O:1][CH2:2]1

Inputs

Step One
Name
Quantity
781 g
Type
reactant
Smiles
O1CC(C1)=CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
8.24 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1(COC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 750 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.